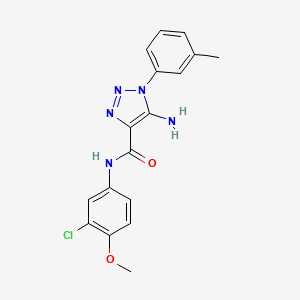![molecular formula C17H23NO2S B5217506 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine, also known as 2C-T-7, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in the 1980s and gained popularity among the psychedelic community in the 1990s. Despite its potential therapeutic benefits, 2C-T-7 is a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. Activation of the 5-HT2A receptor is known to be involved in the psychedelic effects of drugs such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelic compounds. It can cause alterations in perception, mood, and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the activation of serotonin receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine in lab experiments is its potency. It is active at low doses, which allows for more precise dosing and reduces the amount of compound needed for experiments. However, one limitation of using this compound is its potential for abuse. Due to its psychedelic effects, it may be difficult to control its use in lab settings.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine. One area of interest is its potential for the treatment of mood disorders and cognitive disorders. Further studies are needed to determine its safety and efficacy in these applications. Additionally, more research is needed to fully understand its mechanism of action and the long-term effects of its use.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine involves several steps starting from the precursor compound, 2,5-dimethoxybenzaldehyde. The first step involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This is followed by reduction of the nitro group to an amine group using a reducing agent such as lithium aluminum hydride. The final step involves the alkylation of the amine group with 3-methyl-2-thienylmethyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have antidepressant and anxiolytic effects in animal models and may have potential for the treatment of mood disorders. Additionally, this compound has been shown to enhance learning and memory in rats and may have potential for the treatment of cognitive disorders.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methylthiophen-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-13-8-10-21-17(13)12-18(2)9-7-14-5-6-15(19-3)16(11-14)20-4/h5-6,8,10-11H,7,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKGCABVJCACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5217429.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)


![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![6-amino-3-propyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5217466.png)

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)


![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)

![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)